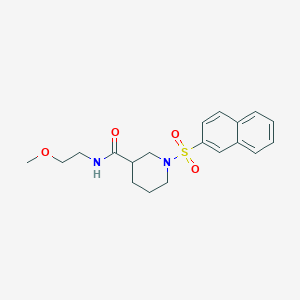
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, commonly known as ML335, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ML335 has been shown to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mécanisme D'action
The mechanism of action of ML335 is not fully understood, but it is believed to function by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is involved in a wide range of cellular processes, including protein folding, transport, and degradation. By inhibiting HSP70, ML335 may disrupt the proper functioning of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
ML335 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, ML335 has been shown to induce cell death and inhibit tumor growth. In addition, ML335 has been shown to reduce inflammation and protect against neurodegeneration. However, further research is needed to fully understand the biochemical and physiological effects of ML335.
Avantages Et Limitations Des Expériences En Laboratoire
ML335 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a viable option for in vitro and in vivo studies. ML335 is also stable and easy to synthesize, making it a cost-effective option for large-scale production. However, ML335 has some limitations, including its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of ML335. One area of interest is the development of analogs with improved potency and selectivity. In addition, further research is needed to fully understand the mechanism of action of ML335 and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, ML335 may have applications in other areas of medicine, including infectious diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of ML335 involves a multi-step process that begins with the reaction of 2-naphthylsulfonyl chloride with piperidine. The resulting product is then treated with sodium hydride and 2-methoxyethylamine to form N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. The synthesis of ML335 has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
ML335 has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent activity against cancer cells, particularly in breast cancer and lung cancer. In addition, ML335 has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. ML335 has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-10-20-19(22)17-7-4-11-21(14-17)26(23,24)18-9-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-9,13,17H,4,7,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMHHZRQJTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride](/img/structure/B5294483.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)
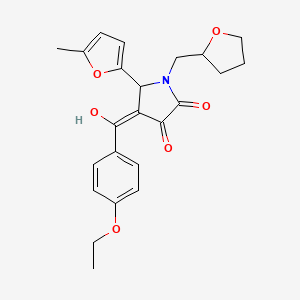
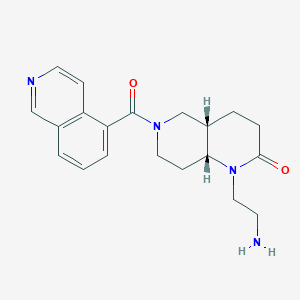
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
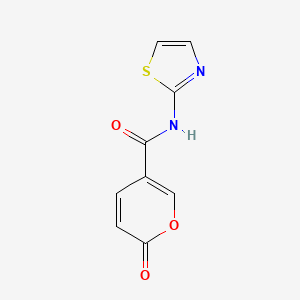
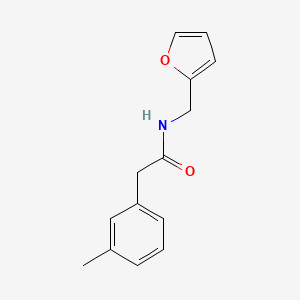
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)
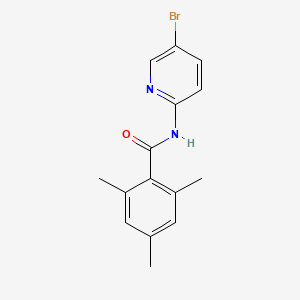
![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)